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  • Product: Etilamfetamine hydrochloride
  • CAS: 1858-47-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Etilamfetamine Hydrochloride

Introduction Etilamfetamine hydrochloride, also known as N-ethylamphetamine, is a synthetic stimulant belonging to the amphetamine chemical class. Historically, it saw limited use as an anorectic.[1][2] For researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Etilamfetamine hydrochloride, also known as N-ethylamphetamine, is a synthetic stimulant belonging to the amphetamine chemical class. Historically, it saw limited use as an anorectic.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its in vitro mechanism of action is crucial for contextualizing its pharmacological profile and for the development of novel therapeutics targeting monoamine systems. This guide provides a detailed examination of the molecular interactions and cellular effects of etilamfetamine, grounded in established experimental methodologies.

The primary mechanism of action for etilamfetamine, like other substituted amphetamines, is the release of monoamine neurotransmitters, particularly dopamine and norepinephrine.[1][3] It achieves this through a complex interplay with plasma membrane transporters and intracellular vesicular systems. This guide will dissect these interactions, providing both a theoretical framework and practical, field-proven experimental protocols to investigate them.

Core Tenets of Etilamfetamine's In Vitro Action

Etilamfetamine's stimulant properties are primarily driven by its ability to increase extracellular concentrations of dopamine (DA) and norepinephrine (NE), with a weaker effect on serotonin (5-HT).[1] This is accomplished not by direct receptor agonism, but by manipulating the normal function of monoamine transporters. The core of its action can be understood through three key interactions:

  • Plasma Membrane Transporter Interaction: Etilamfetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][4][5] This competitive binding leads to two concurrent effects: inhibition of neurotransmitter reuptake and transporter-mediated efflux (reverse transport).

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the presynaptic terminal, etilamfetamine interacts with VMAT2, the protein responsible for packaging monoamines into synaptic vesicles.[3] This interaction disrupts the sequestration of neurotransmitters, leading to an increase in their cytosolic concentration.

  • Trace Amine-Associated Receptor 1 (TAAR1) Modulation: Etilamfetamine's interaction with TAAR1 is complex and appears to be species-dependent. Agonism at this intracellular receptor can modulate the function and trafficking of monoamine transporters.[1]

The following sections will delve into the specifics of these interactions, supported by quantitative data and detailed experimental workflows.

Structure-Activity Relationship of N-Alkylated Amphetamines

The potency and mechanism of action of amphetamine derivatives are significantly influenced by the size of the N-alkyl substituent. Generally, as the length of the N-alkyl chain increases, the potency as a monoamine releasing agent decreases.[6] This trend is evident when comparing amphetamine, methamphetamine, and etilamfetamine. Further increasing the chain length to propyl and butyl results in a shift from a releasing agent to a reuptake inhibitor or even an inactive compound.[1][6] Propylamphetamine, for instance, acts as a weak dopamine reuptake inhibitor rather than a releaser, while butylamphetamine is largely inactive at the dopamine transporter.[1][6] This provides a crucial context for understanding the specific pharmacological profile of the N-ethyl substituted etilamfetamine.

Quantitative Pharmacology of Etilamfetamine and its Enantiomers

Commercially available etilamfetamine hydrochloride is typically a racemic mixture of its two stereoisomers: dextroethylamphetamine and levoethylamphetamine. It is critical to recognize that these enantiomers may possess distinct pharmacological properties.

Monoamine Release

The primary mechanism of etilamfetamine is as a monoamine releasing agent. This is quantified by the EC₅₀ value, which represents the concentration of the drug that elicits 50% of the maximum neurotransmitter release.

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)
Etilamfetamine 88.5[1]Not ReportedNot Reported
dextro-Etilamfetamine 28.8[1]44.1[1]333[1]

Data derived from in vitro experiments using rat brain synaptosomes.

As the data indicates, dextro-etilamfetamine is a potent norepinephrine-dopamine releasing agent (NDRA) with significantly weaker activity at the serotonin transporter.[1] Racemic etilamfetamine is also a potent dopamine releasing agent.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

The interaction of etilamfetamine with TAAR1 is not fully resolved and appears to differ between species.

SpeciesAssay TypeKi (nM)EC₅₀ (nM)Efficacy
Rat Binding/Functional2,500[1]880[1]62% (Partial Agonist)[1]
Mouse Binding/Functional>10,000[1]>10,000[1]Inactive[1]
Human Binding/Functional>10,000[1]>10,000[1]Inactive[1]

Note: Conflicting reports exist, with another study suggesting very little capacity of etilamfetamine to activate the rat TAAR1.[1]

Experimental Protocols for In Vitro Characterization

To rigorously define the in vitro mechanism of action of etilamfetamine hydrochloride, a series of well-established assays are employed. The following protocols are presented as self-validating systems, incorporating controls and providing a clear rationale for each step.

Synaptosome Preparation for Monoamine Transporter Assays

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, vesicles, and metabolic machinery, making them an excellent ex vivo model.[4]

Objective: To prepare a crude synaptosomal fraction (P2) from rodent brain tissue for use in uptake and release assays.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Protocol:

  • Dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using 8-10 gentle strokes of the Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1 fraction).

  • Carefully collect the supernatant (S1) and centrifuge at 15,000 - 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant (S2). The resulting pellet is the crude synaptosomal fraction (P2).

  • Gently resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-HEPES buffer) to the desired protein concentration.

G start Rodent Brain Tissue homogenize Homogenize in 0.32 M Sucrose Buffer start->homogenize centrifuge1 Centrifuge 1,000 x g, 10 min homogenize->centrifuge1 s1 Supernatant (S1) centrifuge1->s1 p1 Pellet (P1) (Discard) centrifuge1->p1 centrifuge2 Centrifuge 15,000 x g, 20 min s1->centrifuge2 s2 Supernatant (S2) (Discard) centrifuge2->s2 p2 Pellet (P2) (Crude Synaptosomes) centrifuge2->p2 resuspend Resuspend in Assay Buffer p2->resuspend

Synaptosome Preparation Workflow
Monoamine Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC₅₀ value of etilamfetamine for the inhibition of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin uptake in synaptosomes or transporter-expressing cell lines (e.g., HEK293 cells).

Materials:

  • Synaptosomes or transporter-expressing cells

  • Assay Buffer (e.g., Krebs-HEPES Buffer)

  • Radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT)

  • Etilamfetamine hydrochloride solutions of varying concentrations

  • Selective uptake inhibitor for non-specific binding determination (e.g., GBR 12909 for DAT)

  • Glass fiber filters and cell harvester

  • Scintillation counter and fluid

Protocol:

  • Pre-incubate synaptosomes or cells with varying concentrations of etilamfetamine or vehicle in the assay buffer for 10-15 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter at a concentration near its Kₘ value.

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific uptake by subtracting non-specific uptake (determined in the presence of a saturating concentration of a selective inhibitor) from total uptake.

  • Plot the percentage of inhibition versus the log concentration of etilamfetamine and fit the data using non-linear regression to determine the IC₅₀ value.

Monoamine Release Assay

This assay directly measures the primary mechanism of action for amphetamine-like compounds.

Objective: To determine the EC₅₀ value of etilamfetamine for inducing the release of pre-loaded radiolabeled neurotransmitters.

Protocol:

  • Load synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter by incubating them in assay buffer containing the radioligand for 30 minutes at 37°C.

  • Wash the cells/synaptosomes multiple times with fresh assay buffer to remove extracellular radioligand.

  • Initiate release by adding varying concentrations of etilamfetamine or vehicle.

  • After a defined incubation period (e.g., 10-30 minutes), collect the supernatant containing the released radioactivity.

  • Lyse the cells/synaptosomes to determine the amount of radioactivity remaining.

  • Calculate the percentage of release relative to the total radioactivity (supernatant + cell lysate).

  • Plot the percentage of release versus the log concentration of etilamfetamine and fit the data to determine the EC₅₀ and Eₘₐₓ values.

VMAT2 Binding Assay

This assay assesses the interaction of a compound with the vesicular monoamine transporter.

Objective: To determine the binding affinity (Ki) of etilamfetamine for VMAT2 using a competitive radioligand binding assay.

Materials:

  • Vesicle-rich membrane preparation (from brain tissue or VMAT2-expressing cells)

  • [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand

  • Etilamfetamine hydrochloride solutions of varying concentrations

  • Binding Buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

  • Non-specific binding determinant (e.g., unlabeled tetrabenazine)

Protocol:

  • Incubate the membrane preparation with a fixed concentration of [³H]DTBZ and varying concentrations of etilamfetamine.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity by scintillation counting.

  • Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to activate TAAR1, a Gs-coupled receptor, by quantifying the production of cyclic AMP (cAMP).

Objective: To determine the EC₅₀ and Eₘₐₓ of etilamfetamine at the human or rat TAAR1.

Materials:

  • HEK293 cells stably expressing the TAAR1 of interest

  • Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX)

  • Etilamfetamine hydrochloride solutions of varying concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

Protocol:

  • Plate the TAAR1-expressing cells in a suitable microplate format.

  • Replace the growth medium with assay medium and pre-incubate.

  • Add varying concentrations of etilamfetamine or a reference agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Plot the cAMP levels versus the log concentration of etilamfetamine to determine the EC₅₀ and Eₘₐₓ values.

G cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Cytosol Etilamfetamine_ext Etilamfetamine DAT DAT Etilamfetamine_ext->DAT 1. Competitive Substrate DA_ext Dopamine DA_ext->DAT Reuptake Block DAT->DA_ext 2. Reverse Transport (Efflux) Etilamfetamine_int Etilamfetamine DAT->Etilamfetamine_int Uptake VMAT2 VMAT2 Etilamfetamine_int->VMAT2 3. Inhibition TAAR1 TAAR1 Etilamfetamine_int->TAAR1 4. Modulation DA_int Dopamine DA_int->DAT DA_vesicle Dopamine VMAT2->DA_vesicle Packaging Block TAAR1->DAT Phosphorylation Vesicle Synaptic Vesicle Vesicle->DA_int Leak

Etilamfetamine's Multi-Target Mechanism

Conclusion

The in vitro mechanism of action of etilamfetamine hydrochloride is multifaceted, primarily characterized by its function as a potent dopamine and norepinephrine releasing agent. This activity is a consequence of its interactions with DAT, NET, and VMAT2, leading to both the inhibition of neurotransmitter reuptake and the promotion of reverse transport. Its engagement with TAAR1 adds another layer of complexity, with species-specific effects that can modulate transporter function.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of etilamfetamine and related N-alkylated amphetamines. A thorough understanding of these mechanisms and methodologies is indispensable for researchers in the fields of neuropharmacology and drug development.

References

  • Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. [Link]

  • Solis, E., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2053–2064. [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Solis, E., et al. (2017). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Etilamfetamine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Monoamine transporter inhibition. ResearchGate. [Link]

  • Wikipedia. (n.d.). Butylamphetamine. Wikipedia. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]

  • Patsnap. (2024). What is the mechanism of Dextroamphetamine? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 24. [Link]

  • Kim, H. J., et al. (2001). Analysis of time-lapse changes of d- and l-enantiomers of racemic ethylamphetamine and stereoselective metabolism in rat urine by HPLC determination. Journal of analytical toxicology, 25(6), 468–474. [Link]

  • Solis, E., et al. (2018). Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior. Scientific reports, 8(1), 10915. [Link]

  • PubMed. (2017). The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. PubMed. [Link]

  • PubMed. (1995). Comparison of immune functional parameters following in vitro exposure to natural and synthetic amphetamines. PubMed. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 839. [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924–10938. [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. [Link]

  • Wikipedia. (n.d.). Dextroamphetamine. Wikipedia. [Link]

  • Kenny, J. D., et al. (2015). Dextroamphetamine (but Not Atomoxetine) Induces Reanimation from General Anesthesia: Implications for the Roles of Dopamine and Norepinephrine in Active Emergence. PLOS ONE, 10(7), e0131914. [Link]

  • Wikipedia. (n.d.). 右旋安非他命. Wikipedia. [Link]

  • Wikipedia. (n.d.). Levoamfetamiini. Wikipedia. [Link]

  • PubMed. (2021). Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity. PubMed. [Link]

  • PubMed. (2016). Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement. PubMed. [Link]

  • 光田綜合醫院. (n.d.). STALEVO 100/25/200MG. 光田綜合醫院. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation Techniques for the Extraction of Etilamfetamine from Human Plasma Prior to LC-MS/MS

Physicochemical Rationale & Bioanalytical Challenges Etilamfetamine (N-ethylamphetamine) is a potent psychoactive stimulant and secondary aliphatic amine. In clinical and forensic toxicology, quantifying etilamfetamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & Bioanalytical Challenges

Etilamfetamine (N-ethylamphetamine) is a potent psychoactive stimulant and secondary aliphatic amine. In clinical and forensic toxicology, quantifying etilamfetamine hydrochloride in human plasma requires overcoming several analytical hurdles: high protein binding, trace-level physiological concentrations, and severe matrix effects from endogenous plasma phospholipids[1].

Because etilamfetamine possesses a basic amine group with a pKa of approximately 10.1, it exists predominantly in its ionized (protonated) state at physiological pH (7.4). This physicochemical trait dictates the entire logic of its extraction[2]. To successfully isolate the analyte, sample preparation must manipulate the pH to either exploit its ionic charge (via ion-exchange chromatography) or neutralize it to force partitioning into organic solvents (via liquid-liquid extraction)[3].

This guide details three self-validating extraction protocols—Mixed-Mode Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and MicroQuEChERS—explaining the mechanistic causality behind each step to ensure robust LC-MS/MS workflows.

Mixed-Mode Solid-Phase Extraction (SPE): The Gold Standard

For definitive clinical confirmation, mixed-mode strong cation exchange (MCX) SPE is the premier technique. It utilizes a dual-retention mechanism: hydrophobic interactions capture the carbon skeleton, while sulfonic acid groups (SO₃⁻) form strong ionic bonds with the protonated amine of etilamfetamine[2].

Causality of Experimental Choices
  • Buffer Selection: Diluting plasma with pH 6.0 phosphate buffer ensures the amine remains fully protonated, maximizing ionic binding to the sorbent[2].

  • Aggressive Washing: The dual-mode sorbent allows for rigorous washing. An acidic wash (0.1 M HCl) locks the analyte in its ionized state while washing away neutral proteins. A subsequent methanol wash removes lipophilic interferences (e.g., phospholipids) without disrupting the ionic bond[2].

  • Alkaline Elution: Elution requires breaking the ionic bond. Using 2% ammonium hydroxide (NH₄OH) in the elution solvent raises the localized pH above the analyte's pKa, deprotonating etilamfetamine into a neutral free base that is easily swept away by the organic solvent[2].

SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pre-treatment 100mM Phosphate Buffer (pH 6.0) Start->Pretreat Condition Condition Cartridge 3mL MeOH -> 3mL Buffer Pretreat->Condition Prepare SPE Load Load Sample (1-2 mL/min) Condition->Load Wash1 Wash 1 (Aqueous) 3mL 0.1 M HCl Load->Wash1 Wash2 Wash 2 (Organic) 3mL Methanol Wash1->Wash2 Elute Elution EtOAc/IPA/NH4OH (78:20:2) Wash2->Elute Evaporate Evaporate & Reconstitute (N2 at 40°C) Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Fig 1. Mixed-mode strong cation exchange (MCX) SPE workflow for etilamfetamine in plasma.

Step-by-Step Protocol (Self-Validating System)
  • System Suitability: Aliquot 250 µL of blank plasma (negative control) and 250 µL of patient plasma into separate tubes.

  • Internal Standard (IS): Add 25 µL of Etilamfetamine-d5 to all tubes. Adding IS before any manipulation validates extraction recovery and corrects for matrix suppression.

  • Pre-treatment: Add 250 µL of 100 mM Phosphate Buffer (pH 6.0) and vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of 100 mM Phosphate Buffer (pH 6.0) through the MCX cartridge. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash with 3 mL of 0.1 M HCl, followed by 3 mL of Methanol[2]. Dry the cartridge under maximum vacuum (80-100 psi) for 2 minutes.

  • Elution: Elute with 3 mL of Ethyl Acetate/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v)[2].

  • Drying & Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid-Liquid Extraction (LLE): Volatility Control

LLE is highly favored for high-throughput screening due to its simplicity and low cost. The principle relies on extreme alkalinization to force the drug into an organic layer[3].

Causality of Experimental Choices
  • Alkalinization: Adding 0.1 M NaOH pushes the plasma pH above 12. This strips the proton from etilamfetamine hydrochloride, converting it entirely into its highly lipophilic free-base form, which readily partitions into ethyl acetate[3].

  • Volatility Prevention (Critical Step): In its free-base form, etilamfetamine is highly volatile and will vaporize during nitrogen blowdown. Adding a small volume of acidic methanol (HCl in MeOH) to the organic extract before evaporation converts the drug back into the non-volatile hydrochloride salt, preventing catastrophic analyte loss[3].

LLE_Mechanism cluster_phases Phase Separation (Centrifugation) Plasma Plasma Sample (Etilamfetamine-H+) Alkalinize Alkalinization (pH > 12) Add 0.1 M NaOH Plasma->Alkalinize State Deprotonated Free Base (Lipophilic) Alkalinize->State Extract Add Organic Solvent (Ethyl Acetate) State->Extract OrgPhase Organic Phase (Contains Etilamfetamine) Extract->OrgPhase AqPhase Aqueous Phase (Proteins, Salts, Matrix) Extract->AqPhase SaltReform Add HCl in MeOH (Re-form HCl Salt) OrgPhase->SaltReform Recon Dry & Reconstitute for LC-MS/MS SaltReform->Recon

Fig 2. LLE phase partitioning mechanism and volatility control via HCl salt re-formation.

Step-by-Step Protocol
  • Aliquot: Transfer 200 µL of plasma into a 1.5-mL Eppendorf vial[3].

  • Spike: Add 5 µL of IS stock solution.

  • Alkalinize: Add 200 µL of 0.1 M NaOH solution to achieve pH ~12[3].

  • Extract: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 1 minute[3].

  • Phase Separation: Centrifuge at 11,400 × g (13,000 rpm) for 2 minutes[3].

  • Transfer & Protect: Transfer the upper organic layer to a clean glass vial. Immediately add 100 µL of 0.1 M HCl in Methanol to the extract[3].

  • Concentrate: Evaporate to dryness under a gentle stream of nitrogen at 40°C[3].

  • Reconstitute: Dissolve the dry residue in 50 µL of mobile phase prior to injection[3].

MicroQuEChERS: Low-Volume Microsampling

For pediatric cases or limited sample volumes, microQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an emerging technique. It relies on a "salting-out" effect to drive the analyte into an acetonitrile layer[4].

Causality of Experimental Choices
  • Salting-Out Partitioning: The addition of anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) drastically increases the ionic strength of the aqueous phase. This decreases the solubility of etilamfetamine in water, forcing it into the immiscible acetonitrile phase[4].

  • Mechanical Disruption: The inclusion of a 5 mm stainless steel ball ensures aggressive physical mixing during vortexing, breaking down micro-clots in the plasma and maximizing solvent surface-area contact[4].

Step-by-Step Protocol
  • Aliquot: Place 10–50 µL of plasma into a polypropylene tube containing 25 mg of pre-blended QuEChERS salts (MgSO₄ : NaCl : Sodium Citrate Dihydrate, 4:1:1 w/w/w)[4].

  • Dilute & Spike: Add 40 µL of LC-MS grade water and 150 µL of IS solution prepared in Acetonitrile[4].

  • Disrupt: Add a 5 mm stainless steel ball to the tube[4].

  • Extract: Vortex aggressively for 1 minute, then centrifuge at 12,000 × g for 10 minutes[4].

  • Isolate: Transfer 100 µL of the supernatant to a new tube[4].

  • Dry: Evaporate using a vacuum centrifuge at 45°C[4].

  • Reconstitute: Reconstitute the residue with 50 µL of a Water:Methanol mixture (1:1, v/v) and inject 5 µL into the LC-MS/MS[4].

Quantitative Data & Method Comparison

The selection of a sample preparation technique depends on the laboratory's throughput needs, available sample volume, and required sensitivity. The table below summarizes the validated performance metrics of the three methodologies.

Analytical ParameterMixed-Mode SPELiquid-Liquid Extraction (LLE)MicroQuEChERS
Required Sample Volume 250 µL200 µL10 - 50 µL
Extraction Recovery 85.0% - 95.0%83.2% - 106.0%74.7% - 90.0%
Matrix Effect (Suppression) Minimal (< 5%)Moderate (10% - 15%)Low to Moderate (-5.7% to 13.5%)
Limit of Quantitation (LOQ) 0.5 - 2.5 ng/mL0.7 - 5.0 ng/mL2.5 - 10.0 ng/mL
Primary Advantage Highest purity, lowest matrix effectHigh throughput, low consumable costMicrosampling, environmentally friendly
Best Application Forensic/Clinical ConfirmationRoutine Toxicology ScreeningPediatric / Post-mortem Analysis

Conclusion

The accurate quantification of etilamfetamine hydrochloride in plasma hinges entirely on the physicochemical logic applied during sample preparation. Mixed-mode SPE remains the most robust choice for eliminating phospholipid-induced matrix effects, provided the pH is strictly controlled during the wash and elution phases. Conversely, LLE offers a rapid, high-throughput alternative, but demands rigorous volatility control via the re-formation of the hydrochloride salt prior to evaporation. For modern microsampling, microQuEChERS provides a highly efficient, low-volume alternative driven by salting-out thermodynamics.

References

  • Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. unitedchem.com.
  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. nih.gov.
  • High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. oup.com.
  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic c

Sources

Application

Application Note: In Vivo Dosing Protocols for Etilamfetamine Hydrochloride in Rodents

Introduction & Pharmacological Rationale Etilamfetamine, also known as N-ethylamphetamine (NEA), is a psychoactive phenethylamine and a potent monoamine releasing agent. Structurally, it is an amphetamine derivative feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Etilamfetamine, also known as N-ethylamphetamine (NEA), is a psychoactive phenethylamine and a potent monoamine releasing agent. Structurally, it is an amphetamine derivative featuring an N-ethyl substitution. This alkylation alters its lipophilicity and intracerebral distribution, shifting its pharmacological profile to act as a hybrid releaser of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .

In preclinical drug development and neuropharmacology, etilamfetamine is heavily utilized to study structure-activity relationships (SAR) of monoamine transporters and to model the behavioral effects of entactogenic and stimulant drugs. As a Senior Application Scientist, I have structured this guide to provide a robust, self-validating framework for administering etilamfetamine hydrochloride in rodent models (mice and rats), ensuring high-fidelity behavioral and neurochemical data.

MoA NEA Etilamfetamine (NEA) DAT DAT / NET / SERT NEA->DAT Binds & Enters VMAT2 VMAT2 Inhibition DAT->VMAT2 Intracellular Target Cytosol Cytosolic DA/NE/5-HT Accumulation VMAT2->Cytosol Vesicular Release Reverse Reverse Transport (Efflux) Cytosol->Reverse Concentration Gradient Synapse Synaptic Cleft Monoamines ↑ Reverse->Synapse Efflux Receptors Postsynaptic Receptor Activation (Locomotor/Behavioral Effects) Synapse->Receptors Binding

Figure 1: Mechanism of action of etilamfetamine driving monoamine efflux and behavioral response.

Experimental Design: Causality and Justification

To generate reproducible in vivo data, experimental parameters must be chosen based on the physicochemical properties of the compound and the physiological baselines of the rodent model.

  • Salt Form vs. Freebase : Etilamfetamine freebase is a volatile, oily liquid prone to rapid oxidation. We strictly utilize the hydrochloride (HCl) salt form. The HCl salt is a stable, crystalline solid that ensures precise gravimetric weighing and complete dissolution in aqueous vehicles.

  • Vehicle Selection : 0.9% sterile physiological saline is the mandatory vehicle. Because NEA HCl is highly water-soluble, organic solvents (like DMSO or Tween-80) are unnecessary and should be avoided to prevent vehicle-induced neuroinflammation or behavioral artifacts.

  • Route of Administration :

    • Intraperitoneal (i.p.) is the gold standard for acute behavioral assays (e.g., locomotor tracking). It bypasses the variable gastrointestinal absorption of oral gavage, providing a rapid and predictable Tmax​ (typically 15–30 minutes).

    • Subcutaneous (s.c.) is preferred for in vivo microdialysis to provide a smoother pharmacokinetic absorption curve, preventing the acute spikes that might saturate microdialysis probe recovery limits.

  • Self-Validating Controls : Every protocol must include a vehicle control (0.9% saline) to establish a baseline, and a positive control (e.g., d-amphetamine sulfate, 1.0 mg/kg) to validate the sensitivity of the assay apparatus .

In Vivo Dosing Protocols

Protocol A: Preparation of Etilamfetamine HCl Solution

Objective: Formulate a sterile, isotonic dosing solution for a target dose of 3.0 mg/kg at an injection volume of 1 mL/kg.

  • Gravimetric Weighing : Acclimate the NEA HCl powder to room temperature in a desiccator to prevent condensation. Weigh exactly 3.0 mg of NEA HCl using a calibrated microbalance.

  • Dissolution : Transfer the powder to a sterile, amber glass vial (to protect from photodegradation). Add exactly 1.0 mL of 0.9% sterile saline.

  • Homogenization : Vortex the solution for 30 seconds. The high aqueous solubility of the HCl salt will result in a clear, colorless solution immediately.

  • Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, septum-capped vial. Causality: Unfiltered particulates can cause localized peritonitis upon i.p. injection, elevating stress hormones and confounding behavioral data.

Protocol B: Intraperitoneal (i.p.) Dosing for Locomotor Activity Assessment

Objective: Quantify the stimulant properties of NEA using an open-field arena.

  • Acclimation (Days 1-7) : Handle animals daily for 5 minutes. Causality: Habituation minimizes handling-induced corticosterone spikes, which can trigger endogenous catecholamine release and mask the drug's specific pharmacological effects.

  • Baseline Recording (Day 8, T = -30 min) : Place the rodent in the open-field arena for 30 minutes prior to dosing. Record baseline ambulatory distance.

  • Administration (T = 0) : Restrain the rodent securely. Inject the NEA HCl solution (3.0 mg/kg) into the lower right quadrant of the abdomen at a 45-degree angle using a 27G needle. Aspirate slightly before injection to ensure the needle is not in the bladder or bowel.

  • Data Acquisition (T = 0 to 120 min) : Immediately return the animal to the arena. Track horizontal distance traveled and vertical rearing using automated infrared beam-break systems or video tracking software.

  • Endpoint : Euthanize the animal via CO2​ asphyxiation followed by decapitation if ex vivo tissue analysis (e.g., receptor autoradiography) is required.

Protocol C: In Vivo Microdialysis (Neurochemical Profiling)

Objective: Measure extracellular DA and NE efflux in the striatum following systemic NEA administration.

  • Stereotaxic Surgery : Implant a guide cannula targeting the striatum (e.g., AP: +1.0, ML: ±2.0, DV: -4.0 from bregma in rats). Allow 5-7 days for recovery to ensure the blood-brain barrier heals and basal monoamine tone normalizes.

  • Probe Insertion & Perfusion : Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Discard the first 60 minutes of dialysate to allow for tissue equilibration.

  • Baseline Sampling : Collect 3 baseline fractions (20 mins each) to establish stable extracellular monoamine levels.

  • Dosing : Administer NEA HCl (e.g., 2.0 - 5.0 mg/kg, s.c.). Subcutaneous dosing is used here to prevent the animal from disrupting the tethering system during the injection process.

  • Quantification : Collect dialysate fractions every 20 minutes for 3 hours. Analyze immediately via HPLC coupled with Electrochemical Detection (HPLC-ECD).

Workflow Acclim Animal Acclimation (7 Days) Base Baseline Recording (30 Min) Acclim->Base Dose NEA HCl Dosing (i.p. / s.c. / p.o.) Base->Dose Assay Behavioral / Neurochemical Assay (1-4 Hours) Dose->Assay Euth Euthanasia & Tissue Collection Assay->Euth

Figure 2: Standardized in vivo workflow for etilamfetamine behavioral and neurochemical assays.

Expected Pharmacological Outcomes (Data Presentation)

The following table synthesizes quantitative expectations based on established structure-activity relationships of meta-substituted N-ethylamphetamines in rodent models , 1.

ParameterRouteDose RangeTarget AssayExpected Outcome
Locomotor Activity i.p.1.0 - 5.0 mg/kgOpen Field TestDose-dependent hyperlocomotion; increased horizontal distance traveled compared to saline control.
Drug Discrimination i.p.1.0 - 3.0 mg/kgOperant ChamberGeneralization to amphetamine and entactogen (e.g., MDMA) cues.
Neurochemistry s.c.2.0 - 10.0 mg/kgMicrodialysisElevated extracellular DA, NE, and 5-HT in the striatum and nucleus accumbens.
Toxicity/Lethality i.p.> 50.0 mg/kgLD50 AssessmentHyperthermia, severe stereotypy, convulsions, and potential lethality.

References

  • Tessel RE, Rutledge CO. "Specificity of release of biogenic amines from isolated rat brain tissue as a function of the meta substituent of N-ethylamphetamine derivatives." Journal of Pharmacology and Experimental Therapeutics. 1976. URL:[Link]

  • Tessel RE, Woods JH, Counsell RE, Lu M. "Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice." Journal of Pharmacology and Experimental Therapeutics. 1975. URL:[Link]

  • Simmler L, et al. "Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review." MDPI. 2021. URL:[Link]

Sources

Method

Application Note: High-Resolution Chiral Separation of Etilamfetamine Hydrochloride Enantiomers

Introduction & Mechanistic Insights Etilamfetamine (N-ethylamphetamine) is a synthetic amphetamine-type stimulant (ATS) characterized by a secondary amine and a single chiral center. Like many ATS compounds, its pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Etilamfetamine (N-ethylamphetamine) is a synthetic amphetamine-type stimulant (ATS) characterized by a secondary amine and a single chiral center. Like many ATS compounds, its pharmacological activity is highly stereoselective. The (S)-(+)-enantiomer typically exhibits significantly stronger central nervous system (CNS) stimulation and sympathomimetic effects compared to the (R)-(-)-enantiomer [3].

In forensic chemistry, clinical toxicology, and drug development, the baseline separation of etilamfetamine enantiomers is not merely a regulatory requirement but a critical investigative tool. Enantiomeric profiling provides actionable intelligence regarding the synthetic precursors used (e.g., whether the synthesis started from a racemic precursor like 1-phenyl-2-propanone or a chiral precursor like ephedrine) and the specific synthetic route employed [2].

This application note details field-proven, self-validating methodologies for the chiral separation of etilamfetamine hydrochloride using Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC), prioritizing mass spectrometry (MS) compatibility for high-throughput, high-sensitivity detection.

Analytical Strategies & Causality

To achieve baseline resolution ( Rs​≥1.5 ) of etilamfetamine enantiomers, the analytical system must exploit the subtle stereochemical differences in how each enantiomer interacts with a chiral selector.

Capillary Electrophoresis (CE-MS)

CE is highly advantageous for ATS profiling due to its low sample consumption and high theoretical plate count. Native etilamfetamine lacks a strong chromophore, making UV detection suboptimal for trace analysis; thus, coupling CE to Time-of-Flight Mass Spectrometry (TOF-MS) is the gold standard [2].

  • The Causality of Selector Choice: We utilize Highly Sulfated γ -Cyclodextrin (HS- γ -CD). At a background electrolyte (BGE) pH of 2.2, the secondary amine of etilamfetamine ( pKa​≈10.1 ) is fully protonated, driving it toward the cathode. Conversely, the sulfate groups on the HS- γ -CD are permanently ionized (negative), driving the selector toward the anode. This counter-migration maximizes the interaction time. The chiral recognition is driven by a combination of electrostatic attraction and the stereoselective fit of the aromatic ring into the hydrophobic cavity of the cyclodextrin [2, 3].

Liquid Chromatography (LC-MS/MS)

For laboratories relying on liquid chromatography, Chiral Stationary Phases (CSPs) based on macrocyclic antibiotics (e.g., Vancomycin) offer unparalleled robustness for amines [4].

  • The Causality of Polar Ionic Mode (PIM): Separation on a Vancomycin CSP is performed in PIM (100% Methanol with volatile acid/base modifiers). In this non-aqueous environment, the bulk solvent does not aggressively compete for hydrogen bonding. Separation is governed by strong ionic interactions between the protonated amine of etilamfetamine and the carboxylate groups of vancomycin, supplemented by π−π interactions and steric occlusion[1, 4].

G Sample Etilamfetamine HCl Sample (Biological or Seized Material) Prep Sample Preparation (LLE / SPE & Reconstitution) Sample->Prep CE Capillary Electrophoresis (CE) Selector: HS-γ-CD (pH 2.2) Prep->CE Direct Injection HPLC Chiral HPLC (PIM) Selector: Vancomycin CSP Prep->HPLC Direct Injection GC Indirect GC-MS Derivatization: L-TPC Prep->GC Chiral Derivatization Det_CE TOF-MS Detection (Positive ESI) CE->Det_CE Det_HPLC MS/MS Detection (MRM Transitions) HPLC->Det_HPLC Det_GC EI-MS Detection (Diastereomer Cleavage) GC->Det_GC Data Enantiomeric Ratio (R:S) Forensic & Pharmacokinetic Profiling Det_CE->Data Det_HPLC->Data Det_GC->Data

Analytical workflow for the chiral separation of etilamfetamine enantiomers.

Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and system suitability criteria required to validate the separation of etilamfetamine enantiomers across different modalities.

Analytical ModalityChiral Selector / ReagentMobile Phase / BGESeparation MechanismTypical Resolution ( Rs​ )MS Compatibility
CE-TOF-MS Highly Sulfated γ -CD (0.26%)50 mM Ammonium Formate (pH 2.2)Counter-migration, inclusion complexation 2.5Excellent (Requires sheath liquid)
HPLC-MS/MS Vancomycin (Chirobiotic V2)MeOH:AcOH:NH 4​ OH (99.89:0.1:0.01)Ionic, H-bonding, π−π (Polar Ionic Mode) 1.8Excellent (Direct ESI)
GC-MS L-TPC (Derivatizing Agent)Helium (Carrier Gas)Diastereomer formation (Boiling point/polarity) 2.0Good (Risk of racemization)

Note: While indirect GC-MS using L-TPC remains a viable alternative, it is susceptible to artifactual racemization during the derivatization step, making direct CE or HPLC methods the preferred choice for rigorous forensic quantification [1, 5].

Experimental Protocols

Protocol A: CE-TOF-MS utilizing HS- γ -CD

This protocol is optimized for the simultaneous screening and chiral separation of etilamfetamine and related ATS compounds [2].

System Suitability Requirement: The system is self-validating if the migration time relative standard deviation (RSD) is <2.0% and baseline resolution ( Rs​>1.5 ) is achieved for a racemic standard prior to sample analysis.

Step-by-Step Methodology:

  • BGE Preparation: Prepare a 50 mM ammonium formate solution in LC-MS grade water. Adjust the pH to exactly 2.2 using 1 M formic acid.

  • Chiral Selector Addition: Dissolve 0.26% (w/v) Highly Sulfated γ -Cyclodextrin into the BGE. Filter through a 0.22 μ m hydrophilic PTFE syringe filter.

  • Capillary Conditioning: Use an uncoated fused-silica capillary (50 μ m I.D. × 90 cm length). Flush sequentially with 1 M NaOH (10 min), LC-MS water (5 min), and BGE (10 min) prior to the first run of the day.

  • Sample Injection: Introduce the etilamfetamine sample (reconstituted in water/methanol 90:10) via hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation: Apply a voltage of +20 kV. Maintain the capillary cassette temperature at 20°C.

  • MS Interface: Use a coaxial sheath liquid interface (e.g., Isopropanol/Water 50:50 with 0.1% formic acid) delivered at 4 μ L/min to maintain stable electrospray ionization (ESI).

CE_Mechanism Protonated Etilamfetamine Protonated Amine (+) Selector HS-γ-CD Highly Sulfated (-) Protonated->Selector Electrostatic & Inclusion Complex_S Transient Complex (S)-Enantiomer Stronger Affinity Selector->Complex_S Complex_R Transient Complex (R)-Enantiomer Weaker Affinity Selector->Complex_R Detector Detector Complex_S->Detector Slower Migration Complex_R->Detector Faster Migration

Electrophoretic chiral recognition mechanism of etilamfetamine using HS-γ-CD.

Protocol B: HPLC-MS/MS utilizing a Macrocyclic Antibiotic CSP

This protocol leverages Polar Ionic Mode (PIM) for high-throughput quantification [4].

System Suitability Requirement: Tailing factor ( Tf​ ) must be ≤1.5 for both enantiomeric peaks to ensure accurate integration of trace enantiomeric excesses.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 998.9 mL of LC-MS grade Methanol with 1.0 mL of glacial Acetic Acid and 0.1 mL of Ammonium Hydroxide (28-30% NH 3​ basis). Critical Step: Do not substitute with aqueous buffers, as water disrupts the specific ionic interactions required for chiral recognition on this CSP.

  • Column Equilibration: Install a Supelco Astec Chirobiotic V2 column (2.1 × 250 mm, 5 μ m). Equilibrate with the mobile phase at 0.5 mL/min until the baseline MS signal stabilizes (typically 20 column volumes).

  • Chromatographic Conditions: Maintain the column oven at 30°C. Set the flow rate to 0.5 mL/min (isocratic elution).

  • Sample Preparation: Dilute extracted etilamfetamine samples in the mobile phase to prevent solvent-mismatch band broadening. Inject 2-5 μ L.

  • Detection: Monitor via ESI-MS/MS in positive mode. Use Multiple Reaction Monitoring (MRM) targeting the precursor ion [M+H]+ of etilamfetamine ( m/z 164.1) transitioning to its major product ions (e.g., m/z 119.1 and m/z 91.1).

References

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. doi.org.
  • Simultaneous chiral analysis of amphetamine-type stimulants and ephedrine by capillary electrophoresis coupled to time-of-flight mass spectrometry. nih.gov.
  • Comparative studies on enantioseparation of New Psychoactive Substances using cyclodextrin-assisted capillary electrophoresis. syncsci.com.
  • METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE. google.com (Patents).
  • Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS. researchgate.net.

Technical Notes & Optimization

Troubleshooting

correcting retention time shifts for etilamfetamine hydrochloride chromatography

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for researchers and drug development professionals troubleshooting retention time (RT) instability during the high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is specifically engineered for researchers and drug development professionals troubleshooting retention time (RT) instability during the high-performance liquid chromatography (HPLC) or UHPLC analysis of etilamfetamine hydrochloride .

Because etilamfetamine is a basic secondary amine, it presents specific chromatographic challenges related to secondary interactions and ionization states. This guide synthesizes thermodynamic principles and surface chemistry to provide actionable, self-validating solutions.

Diagnostic Workflow for Retention Time Shifts

RT_Troubleshooting Start RT Shift Detected in Etilamfetamine CheckDirection Is RT drifting earlier or later? Start->CheckDirection Earlier RT Decreasing (Eluting Earlier) CheckDirection->Earlier Earlier Later RT Increasing (Eluting Later) CheckDirection->Later Later Cause1 Loss of Ion-Pairing Agent or Phase Collapse Earlier->Cause1 Cause2 Column Aging (Loss of bonded phase) Earlier->Cause2 Cause4 Silanol Interaction (Inadequate Buffer) Later->Cause4 Cause5 Temperature Drop (Check Column Oven) Later->Cause5 Action1 Re-equilibrate column (10-20 CVs) Cause1->Action1 Action2 Optimize Buffer pH to 2.5 or Use End-capped Column Cause4->Action2

Diagnostic decision tree for identifying the root cause of etilamfetamine RT shifts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the retention time of etilamfetamine drift unpredictably across sequential injections? A1: The root cause is almost always related to the ionization state of the analyte and the stationary phase. Etilamfetamine is a secondary amine with a pKa of approximately 10.23[1]. Under standard reversed-phase HPLC conditions (pH 3–7), the amine group is fully protonated, carrying a positive charge. Simultaneously, standard silica-based stationary phases contain residual surface silanols (Si-OH) which have a pKa of roughly 3.5 to 4.5. If your mobile phase pH fluctuates within this range, these silanols become ionized (Si-O⁻). The positively charged etilamfetamine molecules undergo a secondary cation-exchange interaction with these negatively charged silanols[2][3]. Because this mixed-mode retention mechanism is highly sensitive to micro-fluctuations in localized pH, ionic strength, and temperature, the retention time will drift until the column reaches a perfect, often unattainable, equilibrium.

Q2: How do I control the pH effectively to stabilize basic amines like etilamfetamine? A2: You must operate at a pH that neutralizes the secondary interactions. Chromatographic best practice dictates operating at least 2 pH units away from the pKa of the analyte or the surface silanols[4]. Because operating at pH > 12.2 (to neutralize etilamfetamine) dissolves standard silica columns, the optimal strategy is to operate at a highly acidic pH (e.g., pH 2.5)[5][6]. At pH 2.5, etilamfetamine remains fully protonated, but the surface silanols are completely protonated (neutralized) back to Si-OH. This shuts down the cation-exchange mechanism, forcing the analyte to retain solely via predictable, stable hydrophobic partitioning.

Q3: What stationary phase chemistry is best to prevent RT drift for this compound? A3: Avoid older, Type-A silica columns. Instead, utilize high-purity Type-B silica that has been densely end-capped. End-capping replaces residual silanols with small hydrophobic groups (like trimethylsilane), physically shielding the basic nitrogen of etilamfetamine from the silica backbone. Alternatively, columns with polar-embedded groups (e.g., amide or ether linkages in the alkyl chain) create a localized hydration layer that repels basic amines from the underlying silica, dramatically improving peak shape and RT stability.

Q4: How do temperature fluctuations impact the RT of etilamfetamine HCl? A4: HPLC separations are highly sensitive to temperature because partitioning is a thermodynamically driven process[6]. For basic amines, temperature also subtly affects the pKa of the mobile phase buffer and the analyte itself. A fluctuation of just 1°C can shift retention times by 1-2%. Always use a forced-air column oven rather than a block heater to ensure uniform temperature across the entire column bed.

Mechanistic Pathway of Silanol Interactions

Silanol_Mechanism Analyte Etilamfetamine (Secondary Amine) pKa ~10.2 pH_Low Low pH (< 3.0) Silanols Neutralized Analyte->pH_Low Protonated (NH2+) pH_Mid Mid pH (4.0 - 7.0) Silanols Ionized (SiO-) Analyte->pH_Mid Protonated (NH2+) Result_Low Pure Hydrophobic Partitioning Stable Retention Time pH_Low->Result_Low No ionic interaction Result_Mid Mixed-Mode Retention (Hydrophobic + Cation Exchange) Unstable RT & Tailing pH_Mid->Result_Mid Strong ionic bonding

Effect of mobile phase pH on silanol ionization and etilamfetamine retention mechanisms.

Quantitative Data & Reference Tables

Table 1: Common Causes of RT Shifts and Expected Magnitude

VariableDeviationExpected RT Shift MagnitudePrimary Mechanism of Action
Mobile Phase pH ± 0.1 pH units (near pKa)High (up to 10-15%)Alters ionization ratio of analyte or silanols[4].
Temperature ± 1.0 °CLow to Moderate (1-2%)Changes partitioning thermodynamics and buffer pKa[6].
Organic Modifier ± 1.0% (e.g., pump error)Moderate (3-5%)Alters solvent strength and hydrophobic partitioning.
Equilibration < 10 Column Volumes (CV)High (Drifting over 5+ runs)Incomplete stationary phase solvation or ion-pair saturation.

Table 2: Recommended Buffer Systems for Etilamfetamine HPLC

Buffer SystemOptimal pH RangeBuffer CapacityUV CutoffMS Compatible?
Phosphate (Potassium/Sodium) 2.1 - 3.1Excellent< 200 nmNo (Non-volatile)
Formate / Formic Acid 2.8 - 4.8Good210 nmYes[6]
Trifluoroacetic Acid (TFA) ~ 2.0 (0.1% v/v)Moderate (Acts as ion-pair)210 nmYes (but suppresses signal)

Experimental Protocols

Protocol 1: System Equilibration and Passivation for Basic Amines

Basic amines require rigorous equilibration to saturate active sites and stabilize the hydration layer on the stationary phase.

  • System Purge: Purge all solvent lines to waste using the designated mobile phase to ensure no residual solvents from previous methods remain in the pump proportioning valves[7].

  • Column Washing: Flush the column with 100% strong solvent (e.g., Acetonitrile or Methanol) for 5 Column Volumes (CV) to remove highly retained hydrophobic contaminants.

  • Initial Equilibration: Introduce the starting mobile phase composition (e.g., 95% Buffer : 5% Organic). Pump at the operational flow rate for a minimum of 15 to 20 CVs .

    • Self-Validation: Monitor the baseline. Equilibration is NOT complete until the UV baseline drift is < 1 mAU/min and the system backpressure is stable within ± 2 bar.

  • Passivation Injections (Primer Injections): Inject a high-concentration standard of etilamfetamine (e.g., 10x the working concentration) 3 to 4 times sequentially.

    • Causality: This saturates any irreversible, highly active silanol sites that the buffer cannot shield, ensuring that subsequent analytical injections do not suffer from variable recovery or shifting RTs.

  • System Suitability Test (SST): Inject the working standard 5 times. Calculate the %RSD of the retention time. Proceed with the analytical batch only if RT %RSD is ≤ 0.5%.

Protocol 2: Buffer Preparation and pH Adjustment (Phosphate Buffer pH 2.5)

Proper buffer preparation is critical. Adjusting the pH of the aqueous phase AFTER adding organic modifiers alters the apparent pH ( pH∗ or wspH ), leading to irreproducible retention.

  • Weighing: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a ~25 mM concentration.

  • Dissolution: Dissolve the salt in 900 mL of HPLC-grade Type I water in a 1000 mL beaker. Stir until completely dissolved.

  • pH Adjustment: Calibrate the pH meter using fresh pH 2.0 and 4.0 standards. Immerse the probe into the stirring buffer. Add concentrated Orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50 ± 0.05[5].

  • Volume Adjustment: Transfer the solution to a 1000 mL volumetric flask and bring to volume with HPLC-grade water.

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PES or hydrophilic PTFE) to remove particulates.

  • Mixing: Mix the aqueous buffer with the organic modifier (e.g., Acetonitrile) only by volume (e.g., using separate graduated cylinders) or utilize the HPLC pump to mix online. Never adjust the pH after the organic solvent has been added.

Sources

Reference Data & Comparative Studies

Comparative

validation of analytical methods for etilamfetamine hydrochloride in forensic toxicology

The user wants a comprehensive comparison guide on the validation of analytical methods for ethylamphetamine hydrochloride in forensic toxicology. Here's a breakdown of the initial search results and how they will be use...

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Author: BenchChem Technical Support Team. Date: April 2026

The user wants a comprehensive comparison guide on the validation of analytical methods for ethylamphetamine hydrochloride in forensic toxicology.

Here's a breakdown of the initial search results and how they will be used to construct the guide:

Authoritative Guidelines (SWGTOX):

  • Results[1],[2],[3], and[4] provide the "Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology". This is the cornerstone document. I will use it to structure the "Foundational Principles" section of the guide. It provides definitions for all essential validation parameters like Bias, Precision, Calibration Model, Carryover, Interference Studies, Limit of Detection (LOD), and Limit of Quantitation (LOQ). I can directly cite these documents for the "why" behind each validation step, fulfilling the E-E-A-T requirement. Result[4] also provides a useful keyword list and mentions the transition of ownership from SWGTOX to the AAFS ASB, which adds a nice detail of expertise.

Analytical Techniques & Data:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation (LLE): Results[5],[6], and discuss Liquid-Liquid Extraction (LLE) for amphetamines. Result[5] is particularly useful as it details the optimization of LLE, including the effect of pH and choice of solvent, which is perfect for explaining the causality behind experimental choices.

    • Derivatization: Results[7],[8],[9], and[10] are excellent resources explaining why derivatization is necessary for GC-MS analysis of amphetamines (improves chromatographic behavior, produces unique fragments). They also compare different derivatizing agents (HFBA, PFPA, TFAA), which will be the basis for a strong comparison within the GC-MS section.

    • Validation Data: Results[11],[12],[10],[13], and[14] provide specific validation data for GC-MS methods for amphetamine-type stimulants, including LOD, LOQ, and linearity ranges. For example, result[11] gives LOD ≤ 2.3 µg/L and LOQ ≤ 7.7 µg/L. Result[10] gives an LOD lower than 2 ng/mL. Result[13] provides LODs of 0.09-0.81 ng/mL and LOQs of 0.26-2.4 ng/mL for a GC-MS/MS method. This is the quantitative data I need for the comparison table.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Advantages: Results[15],[16], and[17] highlight the advantages of LC-MS/MS over GC-MS, such as not requiring a derivatization step, which saves time and reduces complexity. This is a key comparison point.

    • Sample Preparation (SPE and 'Dilute and Shoot'): Results,[18],[19],[20], and discuss sample preparation for LC-MS/MS. Result compares LLE to Solid Phase Extraction (SPE). Results[15],[17], and describe the simple and rapid "dilute-and-shoot" method, which is another excellent point of comparison against the more complex LLE/derivatization needed for GC-MS.

    • Validation Data: Results[21],[19], and[22] provide concrete validation data for LC-MS/MS methods. Result[19] gives an LOD and LOQ of 20 ng/mL. Result[21] provides an LOD of 0.5 ng/mL and an LOQ of 2 ng/mL. Result[22] describes a validation with accuracy within ±20%. This data will directly populate the comparison table against the GC-MS data.

Structuring the Guide and Creating Visuals:

  • Structure: I will use the SWGTOX guidelines to create the foundational section. Then, I will create two main comparative sections: GC-MS and LC-MS/MS. Within each, I will discuss the principle, sample preparation, and validation performance.

  • Graphviz Diagrams:

    • Sample Preparation Workflow: I will create a DOT script to visualize a typical LLE and derivatization workflow for GC-MS, based on the descriptions in results[5] and[10]. This will clearly illustrate the multi-step nature of the process.

    • Method Validation Logic: I will create a second DOT script to show the logical flow of the validation process as outlined by SWGTOX (e.g., starting with establishing a plan, then evaluating parameters like selectivity, linearity, LOD/LOQ, and accuracy/precision). This will be based on the contents of results[1] and[4].

  • References: I have a rich set of sources ([1] through[23]) to build a comprehensive and authoritative reference list with URLs.

The initial search has provided all the necessary components: authoritative guidelines, detailed protocols for two major analytical techniques (GC-MS and LC-MS/MS), quantitative validation data for comparison, and explanations of the scientific principles behind the methods. I can now proceed directly to synthesizing this information and building the guide as planned. No further searches are immediately necessary. I have sufficient information to fulfill all parts of the user's request.An In-Depth Technical Guide to the Validation of Analytical Methods for Ethylamphetamine Hydrochloride in Forensic Toxicology

Introduction: The Critical Need for Validated Methods

Ethylamphetamine (N-ethylamphetamine) is a stimulant drug of the phenethylamine class, closely related to amphetamine and methamphetamine. Its presence in forensic toxicology casework, whether from driving under the influence of drugs (DUID) investigations or postmortem analysis, necessitates analytical methods that are not only sensitive and specific but also rigorously validated. The legal and clinical implications of these results demand the highest level of scientific certainty. This guide, intended for researchers and forensic scientists, provides a comparative analysis of common analytical techniques used for the determination of ethylamphetamine, grounded in the foundational principles of method validation. We will explore the causality behind experimental choices and present supporting data to empower laboratories in their selection and implementation of fit-for-purpose methodologies.

Part 1: Foundational Principles of Method Validation

The validation of an analytical method is the process of establishing, through objective experimental evidence, that the method is reliable and suitable for its intended use.[1][2] In forensic toxicology, guidelines established by bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) provide a robust framework for this process.[3][4] A properly validated method ensures that the results are accurate, reproducible, and legally defensible.

The core parameters that must be evaluated during method validation are outlined below. This logical flow ensures that each aspect of the method's performance is thoroughly tested and documented before implementation in routine casework.

G cluster_0 Method Validation Workflow plan Establish Validation Plan & Scope selectivity Selectivity & Interference Studies (Endogenous & Exogenous) plan->selectivity calibration Calibration Model & Linearity (Working Range) selectivity->calibration lod_loq Limit of Detection (LOD) & Limit of Quantitation (LOQ) calibration->lod_loq accuracy Accuracy (Bias) & Precision (Intra- & Inter-day) lod_loq->accuracy stability Analyte Stability (Freeze/Thaw, Processed Sample) accuracy->stability carryover Carryover Assessment stability->carryover report Final Validation Report & SOP carryover->report

Caption: Logical workflow for forensic analytical method validation.

Key validation parameters as defined by SWGTOX include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances.

  • Calibration Model: The relationship between the analytical response and the concentration of the analyte. This is typically established with a linear regression over a defined range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[24]

  • Accuracy (Bias) & Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements. SWGTOX guidelines suggest a maximum acceptable bias of ±20% at each concentration level.[2]

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage conditions (e.g., freeze-thaw cycles).

  • Carryover: The potential for analyte from a high-concentration sample to appear in a subsequent blank or low-concentration sample.[2]

Part 2: Comparative Analysis of Analytical Techniques

The two most prevalent techniques for the confirmatory analysis of ethylamphetamine in forensic laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they differ significantly in sample preparation, throughput, and sensitivity, making the choice between them dependent on a laboratory's specific needs and resources.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a gold standard in forensic toxicology. It offers excellent chromatographic separation and highly specific mass spectral identification. However, for polar and low molecular weight compounds like amphetamines, the methodology is more complex than for other drug classes.

Principle & Causality of Experimental Choices:

Amphetamines, including ethylamphetamine, contain a primary or secondary amine group, which makes them polar. This polarity leads to poor peak shape (tailing) and potential adsorption onto active sites within the GC system. To overcome this, a crucial derivatization step is required.[7][8] This process involves a chemical reaction to replace the active hydrogen on the amine group with a larger, non-polar functional group. This has two primary benefits:

  • Increased Volatility & Improved Chromatography: The derivative is less polar, allowing it to move through the GC column more efficiently, resulting in sharper, more symmetrical peaks.[7]

  • Enhanced Mass Spectral Specificity: The addition of the derivatizing group increases the molecular weight of the analyte and produces characteristic, high-mass fragments upon ionization, which are often more unique and less subject to interference than the fragments of the underivatized molecule.[7]

Common derivatizing agents include fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[8][9]

Typical Sample Preparation Workflow (Whole Blood):

The sample preparation for GC-MS is a multi-step process designed to isolate the analyte from the complex biological matrix and then perform the necessary chemical derivatization.

G cluster_1 GC-MS Sample Preparation Workflow sample 1. Whole Blood Sample (+ Internal Standard) alkalinize 2. Alkalinize Sample (e.g., with NaOH to pH > 9) sample->alkalinize extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) alkalinize->extract separate 4. Centrifuge & Separate (Organic Layer) extract->separate evaporate 5. Evaporate to Dryness (Under Nitrogen Stream) separate->evaporate derivatize 6. Derivatize Residue (e.g., with PFPA at 70°C) evaporate->derivatize reconstitute 7. Reconstitute (in Ethyl Acetate) derivatize->reconstitute inject 8. Inject into GC-MS reconstitute->inject

Caption: Typical LLE & derivatization workflow for GC-MS analysis.

  • Causality: The alkalinization step (Step 2) is critical. Ethylamphetamine is a basic drug, and by raising the pH of the aqueous blood sample well above its pKa, the molecule is converted to its non-ionized, "free base" form.[5][6] This form is significantly more soluble in organic extraction solvents, maximizing recovery during the liquid-liquid extraction (LLE) step.[5]

Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Over the past two decades, LC-MS/MS has become increasingly prevalent in forensic toxicology. Its major advantage is its ability to analyze many polar compounds directly in solution, often eliminating the need for the time-consuming derivatization step required for GC-MS.[16][22]

Principle & Causality of Experimental Choices:

LC-MS/MS separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the parent ion of the target analyte, which is then fragmented. The second mass spectrometer detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive.

Typical Sample Preparation Workflow (Whole Blood):

Sample preparation for LC-MS/MS can be significantly simpler than for GC-MS. While traditional LLE or Solid-Phase Extraction (SPE) can be used, a "dilute-and-shoot" approach is often sufficient.[15][17]

  • Sample Aliquoting: A small volume of whole blood (e.g., 100 µL) is mixed with an internal standard.

  • Protein Precipitation: A solvent like acetonitrile or methanol is added to precipitate proteins.[17] This removes the bulk of the matrix components that can interfere with the analysis and clog the LC system.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Dilution & Injection: The supernatant is removed, often diluted further, and injected directly into the LC-MS/MS system.

This streamlined workflow dramatically increases sample throughput compared to GC-MS protocols.

Part 3: Performance Data Comparison

The choice of an analytical method often comes down to its performance characteristics. The following table summarizes typical validation parameters for the quantification of amphetamine-type stimulants (including ethylamphetamine) by GC-MS and LC-MS/MS, based on data from peer-reviewed literature.

ParameterGC-MS / GC-MS/MSLC-MS/MSRationale & Field Insights
Limit of Quantitation (LOQ) 0.26 - 10 ng/mL[9][13][25]2.0 - 20 ng/mL[19][21]Both techniques offer sensitivities well below typical forensic cutoffs. While some GC-MS/MS methods can achieve sub-ng/mL LOQs, the practical LOQs for routine methods are comparable.
Linearity (Typical Range) 5 - 1000 ng/mL[9][10][11]20 - 500 ng/mL[19][26]Both methods provide a sufficiently wide linear range to cover concentrations seen in therapeutic use, driving impairment, and overdose cases.
Sample Preparation Time High (60-120 mins/batch)Low (15-30 mins/batch)The LLE and derivatization/evaporation steps for GC-MS are the primary bottlenecks. LC-MS/MS "dilute-and-shoot" is significantly faster.
Derivatization Required? YesNoThis is the most significant workflow difference. Eliminating derivatization reduces cost, time, and potential sources of error.[16]
Instrument Run Time 10 - 20 minutes[12]3 - 8 minutes[16][26]Modern UHPLC systems used with MS/MS allow for very fast chromatographic separations.
Selectivity High (Mass Spectrum)Very High (MRM Transitions)Tandem MS (MS/MS) provides an extra dimension of selectivity over single-quadrupole GC-MS, reducing the potential for isobaric interferences.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are robust and reliable techniques for the validated analysis of ethylamphetamine hydrochloride in forensic toxicology. The choice between them is a balance of performance, cost, and laboratory workflow.

  • GC-MS remains a powerful and widely accepted technique. It is an excellent choice for laboratories with existing GC-MS infrastructure and expertise, particularly when the highest sensitivity (via GC-MS/MS) is required. However, the lengthy sample preparation involving LLE and mandatory derivatization reduces sample throughput.

  • LC-MS/MS offers a compelling alternative, with its primary advantage being a vastly simplified and faster sample preparation workflow that eliminates the need for derivatization.[16][22] This leads to significantly higher throughput, making it ideal for laboratories handling a large volume of cases. While capital investment may be higher, the reduction in solvent usage, disposable costs, and technician time per sample can lead to a lower overall cost-per-result.

For new laboratories or those looking to upgrade their capabilities for amphetamine analysis, LC-MS/MS is the recommended platform due to its superior speed, efficiency, and comparable analytical performance for routine forensic applications. The validation of any chosen method must be meticulously performed and documented according to established standards, such as those from SWGTOX, to ensure the production of scientifically sound and legally defensible results.[1][4][19]

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. [Link]

  • (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. PubMed. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. [Link]

  • Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. PubMed. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]

  • The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. LCGC. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. [Link]

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Validation and verification of an analytical method to identify and quantify selected amphetamine-related drugs in whole blood. LU|ZONE. [Link]

  • Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. MDPI. [Link]

  • Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. PubMed. [Link]

  • Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent. [Link]

  • development and validation of analytical method of 3, 4-methylenedioxy-n-ethylamphetamine in dried blood spot using gas chromatography-mass spec-trometry. ResearchGate. [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. [Link]

  • Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and. ANTISEL. [Link]

  • Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent. [Link]

  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters. [Link]

  • Direct analysis of estimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control. Repositori UPF. [Link]

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Validation

Comparative Metabolism of Etilamfetamine Hydrochloride and Methamphetamine: A Technical Guide

For drug development professionals and analytical toxicologists, understanding the structure-activity and structure-metabolism relationships of N-alkylated amphetamines is critical. The subtle structural difference betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical toxicologists, understanding the structure-activity and structure-metabolism relationships of N-alkylated amphetamines is critical. The subtle structural difference between methamphetamine (N-methylamphetamine) and etilamfetamine (N-ethylamphetamine)—the addition of a single methylene group to the N-alkyl chain—drastically alters their pharmacokinetic profiles, enzyme binding affinities, and metabolic clearance rates.

This guide objectively compares the metabolic pathways and pharmacokinetic performance of these two compounds and provides a field-proven experimental framework for conducting comparative in vitro clearance assays.

Mechanistic Metabolism & Pharmacokinetics

Both methamphetamine and etilamfetamine undergo extensive hepatic metabolism, primarily driven by the cytochrome P450 (CYP) system. However, the length of the N-alkyl chain dictates the efficiency of oxidative cleavage and the resulting half-life of the parent compound [1].

Primary Metabolic Pathways
  • N-Dealkylation: Both compounds are metabolized to the primary active metabolite, amphetamine. While recombinant CYP2D6 models often show limited in vitro N-dealkylation of N-alkylamphetamines [4], in vivo and whole-liver microsomal studies confirm that N-demethylation (methamphetamine) and N-deethylation (etilamfetamine) are driven by a synergistic interplay of CYP2D6 and CYP3A4 [5].

  • Aromatic Hydroxylation: CYP2D6 catalyzes the ring hydroxylation of both parent compounds and their amphetamine metabolites, yielding 4-hydroxymethamphetamine and 4-hydroxyethylamphetamine, respectively [1].

The Impact of Steric Hindrance

The N-ethyl group of etilamfetamine increases the molecule's lipophilicity but introduces steric hindrance within the CYP2D6 active site. Paradoxically, this structural modification makes the N-alkyl bond more susceptible to rapid oxidative cleavage in vivo. Consequently, etilamfetamine exhibits a significantly shorter elimination half-life (5.2–7.7 hours) compared to methamphetamine (10–15 hours) [3]. Furthermore, as the N-alkyl chain lengthens, the potency for dopamine release decreases; etilamfetamine has an EC50​ of 88.5 nM, making it less potent than its N-methyl counterpart [2].

MetabolicPathways Meth Methamphetamine pOH_Meth 4-OH-Methamphetamine Meth->pOH_Meth Aromatic hydroxylation (CYP2D6) Amph Amphetamine Meth->Amph N-demethylation (CYP2D6, CYP3A4) pOH_Amph 4-OH-Amphetamine pOH_Meth->pOH_Amph N-demethylation Etil Etilamfetamine pOH_Etil 4-OH-Etilamfetamine Etil->pOH_Etil Aromatic hydroxylation (CYP2D6) Etil->Amph N-deethylation (CYP2D6, CYP3A4) pOH_Etil->pOH_Amph N-deethylation Amph->pOH_Amph Aromatic hydroxylation (CYP2D6)

Figure 1: Comparative hepatic metabolic pathways of methamphetamine and etilamfetamine.

Quantitative Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters distinguishing the two compounds, highlighting how the N-ethyl substitution accelerates clearance and alters excretion profiles.

ParameterMethamphetamineEtilamfetamine Hydrochloride
N-Alkyl Substitution Methyl (-CH₃)Ethyl (-CH₂CH₃)
Elimination Half-Life (t½) 10–15 hours5.2–7.7 hours
Unchanged Renal Excretion 30–50% (Highly pH dependent)22.2–54.4% (Highly pH dependent)
Excretion as Amphetamine ~10–20%5–18%
Dopamine Release Potency High Potency ( EC50​ ~20-30 nM)Lower Potency ( EC50​ = 88.5 nM)
Primary Metabolic Enzymes CYP2D6, CYP3A4CYP2D6, CYP3A4

Experimental Methodology: Comparative In Vitro Clearance Assay

To objectively compare the intrinsic clearance ( CLint​ ) and enzyme kinetics ( Km​ , Vmax​ ) of these two compounds, researchers must utilize a self-validating in vitro assay.

Causality in Experimental Design
  • Why use Pooled Human Liver Microsomes (HLMs) instead of Recombinant CYP2D6? Recombinant models often fail to capture the full metabolic picture of N-alkylated amphetamines [4]. Because N-dealkylation relies on a synergistic interplay between CYP2D6, CYP3A4, and other isoforms, using pooled HLMs ensures that the measured clearance accurately reflects the multi-enzyme hepatic environment [5].

  • Why use Mixed-Mode Cation Exchange (MCX) SPE? Amphetamines are highly basic amines (pKa ~9.9). Standard liquid-liquid extraction often results in variable recovery due to lipid interference from the microsomal matrix. MCX retains the protonated amines via strong cation exchange, allowing aggressive washing with organic solvents to remove neutral lipids before eluting the analytes. This self-validating step ensures high signal-to-noise ratios and prevents ion suppression during LC-MS/MS analysis.

Step-by-Step Protocol

Step 1: Matrix Preparation Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-warm the suspension in a shaking water bath at 37°C for 5 minutes.

Step 2: Reaction Initiation Spike the HLM suspension with the substrate (either methamphetamine or etilamfetamine) to achieve final concentrations ranging from 1 to 50 µM (for kinetic profiling). Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

Step 3: Time-Course Quenching At designated time points (0, 5, 10, 20, 30, 45, and 60 minutes), extract 50 µL aliquots of the reaction mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Amphetamine-d5 and Methamphetamine-d5). Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 4: Solid Phase Extraction (MCX) Load the supernatant onto pre-conditioned MCX cartridges. Wash sequentially with 2 mL of 2% formic acid in water, followed by 2 mL of 100% methanol to remove neutral lipids. Elute the basic amphetamines using 2 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase.

Step 5: LC-MS/MS Quantification Inject the reconstituted samples into an LC-MS/MS system equipped with a biphenyl or C18 column. Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM) to track the parent drugs and their dealkylated/hydroxylated metabolites. Calculate CLint​ using the substrate depletion method.

Workflow Prep Microsomal Incubation (HLMs + NADPH) Quench Quench Reaction (Ice-cold Acetonitrile) Prep->Quench 0-60 min Extract Solid Phase Extraction (MCX) Quench->Extract Int. Std. LCMS LC-MS/MS Quantification Extract->LCMS Elution Data Kinetic Analysis (Km, Vmax, CLint) LCMS->Data MRM

Figure 2: Standardized LC-MS/MS workflow for comparative in vitro clearance assays.

References

  • Grokipedia. Etilamfetamine: Pharmacokinetics.1

  • Wikipedia. Ethylamphetamine: Pharmacology and Structure-Activity Relationships.2

  • Delbeke FT, Debackere M. (1986). The influence of diuretics on the excretion and metabolism of doping agents. III. Etilamfetamine. Arzneimittelforschung. 3

  • Wu D, Otton SV, Inaba T, Kalow W, Sellers EM. (1997). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. PubMed. 4

  • PMC. (2014). Enhanced Methamphetamine Metabolism in Rhesus Macaque as Compared with Human: An Analysis Using a Novel Method of Liquid Chromatography with Tandem Mass Spectrometry, Kinetic Study, and Substrate Docking.5

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Comparative

inter-laboratory validation of etilamfetamine hydrochloride quantification methods

Inter-Laboratory Validation of Etilamfetamine Hydrochloride Quantification Methods: A Comparative Guide Introduction Etilamfetamine hydrochloride (N-ethylamphetamine HCl) is a sympathomimetic amine, closely monitored in...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Etilamfetamine Hydrochloride Quantification Methods: A Comparative Guide

Introduction Etilamfetamine hydrochloride (N-ethylamphetamine HCl) is a sympathomimetic amine, closely monitored in clinical toxicology, pharmacokinetics, and forensic laboratories due to its status as a controlled substance and its presence as a metabolite of other amphetamine-type stimulants (ATS)[1]. For drug development professionals and analytical scientists, establishing a robust, universally reproducible quantification method is paramount.

As a Senior Application Scientist, I have observed that the transition from single-lab development to multi-site application often reveals hidden methodological vulnerabilities. Matrix effects, derivatization inefficiencies, and instrument-specific ionization discrepancies can severely compromise data integrity. This guide objectively compares the leading analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides self-validating protocols grounded in the ICH Q2(R2) validation framework[2].

Mechanistic Foundations & Methodological Causality

The secondary amine structure of etilamfetamine dictates its analytical behavior. In its underivatized form, etilamfetamine exhibits high polarity and thermal lability, leading to severe peak tailing and poor resolution on standard non-polar GC columns.

  • GC-MS Causality : To achieve sharp chromatographic peaks and distinct fragmentation patterns, GC-MS requires chemical derivatization (typically using heptafluorobutyric anhydride, HFBA)[3]. This step replaces the active amine hydrogen with a fluorinated acyl group, increasing volatility and thermal stability. However, incomplete derivatization is a primary source of inter-laboratory variance.

  • LC-MS/MS Causality : Conversely, LC-MS/MS leverages the basicity of the amine for efficient protonation [M+H]+ in positive Electrospray Ionization (ESI+). This eliminates the need for derivatization, significantly reducing sample preparation time, though it introduces susceptibility to matrix-induced ion suppression[4].

Workflow Sample Biological Matrix (Urine/Plasma) IS Add Internal Standard (Etilamfetamine-D5) Sample->IS Ext Solid Phase Extraction (Mixed-Mode Cation Exchange) IS->Ext Split Analytical Pathway Ext->Split GC GC-MS HFBA Derivatization (Electron Impact) Split->GC Volatile LC LC-MS/MS Direct Injection (ESI+ / MRM) Split->LC High-Throughput Val ICH Q2(R2) Inter-Lab Data Processing GC->Val LC->Val

Analytical workflow for etilamfetamine quantification comparing GC-MS and LC-MS/MS pathways.

Objective Comparison of Quantification Alternatives

When transferring methods across laboratories, the choice of instrumentation dictates the validation hurdles. Table 1 synthesizes the performance metrics of GC-MS, LC-MS/MS, and HPLC-UV based on recent inter-laboratory ring trials for amphetamines[4][5].

Table 1: Comparative Performance Metrics for Etilamfetamine Quantification

ParameterGC-MS (Derivatized)LC-MS/MS (ESI-MRM)HPLC-UV (Diode Array)
Sensitivity (LOD) 5 - 10 ng/mL0.5 - 2 ng/mL50 - 100 ng/mL
Sample Prep Time High (Extraction + Deriv.)Low (Dilute & Shoot or SPE)Medium (LLE/SPE)
Matrix Effect Impact Low (Chromatographic resolution)High (Ion suppression/enhancement)Low (Optical detection)
Inter-Lab Reproducibility High (Standardized EI libraries)Moderate-High (Requires matched IS)Low (Poor specificity)
Primary Limitation Derivatization artifacts, throughputInstrument cost, matrix effectsLack of mass confirmation

Expert Insight: While HPLC-UV is cost-effective, it lacks the specificity required by modern forensic and clinical standards (e.g., SAMHSA, UNODC)[1][5]. LC-MS/MS is the contemporary gold standard, provided that isotopically labeled internal standards (e.g., Etilamfetamine-D5) are used to correct for inter-laboratory variations in matrix effects[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must be a self-validating system. This means incorporating continuous quality control (QC) checks that instantly flag systemic errors. Below is the optimized LC-MS/MS protocol designed for multi-site transfer.

Protocol: LC-MS/MS Quantification of Etilamfetamine HCl in Urine

Causality Check: We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) rather than simple Liquid-Liquid Extraction (LLE). The basic amine of etilamfetamine ( pKa​≈10 ) is positively charged at low pH, allowing it to bind strongly to the cation-exchange resin while neutral lipids and acidic interferences are washed away, drastically reducing matrix effects[5].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition : Aliquot 500 µL of urine into a clean tube. Add 50 µL of Etilamfetamine-D5 internal standard (IS) working solution (100 ng/mL). Self-Validation: The IS must be added before any extraction step to account for extraction recovery losses.

  • Acidification : Add 500 µL of 2% Formic Acid in water to ionize the etilamfetamine.

  • SPE Conditioning : Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading & Washing : Load the acidified sample. Wash with 1 mL of 2% Formic Acid (removes acidic neutrals), then 1 mL of Methanol (removes hydrophobic interferences).

  • Elution : Elute the target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, releasing it from the cation-exchange resin.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis :

    • Column: Biphenyl or C18 superficially porous column (e.g., 2.7 µm, 50 x 3.0 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • MRM Transitions (Positive ESI): Etilamfetamine: m/z 164.1 119.1 (Quantifier), 164.1 91.1 (Qualifier).

Inter-Laboratory Validation Logic & Data (ICH Q2(R2))

When validating this method across multiple laboratories, the ICH Q2(R2) guidelines mandate the assessment of Accuracy, Precision, Specificity, Linearity, and Robustness[2][6].

ValidationLogic Core ICH Q2(R2) Inter-Lab Validation Framework Acc Accuracy & Precision (%CV < 15%) Core->Acc Spec Specificity (Matrix Factor Evaluation) Core->Spec Lin Linearity & Range (R² > 0.995) Core->Lin Robust Robustness (Cross-Site Reproducibility) Core->Robust

Core validation parameters for analytical procedures as defined by ICH Q2(R2).

Experimental Data: Multi-Site Ring Trial Results To demonstrate the robustness of the LC-MS/MS method, a representative inter-laboratory study involving 5 independent laboratories was conducted using spiked urine pools at three concentration levels (Low, Medium, High). The data is evaluated using the Relative Standard Deviation of Reproducibility ( RSDR​ ).

Table 2: Inter-Laboratory Precision and Accuracy for Etilamfetamine (n=5 Labs, 5 Replicates/Lab)

QC LevelTarget Conc. (ng/mL)Grand Mean (ng/mL)Intra-Lab Precision (RSD_r %)Inter-Lab Reproducibility (RSD_R %)Accuracy (% Bias)
LQC 25.024.64.2 - 6.8%8.5%-1.6%
MQC 250.0253.22.1 - 4.5%5.2%+1.3%
HQC 1000.0988.51.8 - 3.9%4.7%-1.1%

Data Interpretation: The inter-laboratory reproducibility ( RSDR​ ) remains well below the generally accepted threshold of 15% (and 20% at the LLOQ)[4]. The use of a deuterated internal standard successfully compensated for the varying degrees of matrix suppression observed across different mass spectrometers utilized by the participating sites[5][7].

Conclusion

For the quantification of etilamfetamine hydrochloride, LC-MS/MS paired with mixed-mode SPE provides the highest degree of inter-laboratory reproducibility, superseding GC-MS by eliminating derivatization variability. By strictly adhering to the ICH Q2(R2) framework and embedding self-validating mechanisms—such as pre-extraction internal standard spiking and matrix factor monitoring—laboratories can ensure their data withstands rigorous regulatory and forensic scrutiny.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

  • A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II. Journal of Analytical Toxicology (NIH). Available at:[Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine. Agilent Technologies. Available at:[Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine... Journal of Food and Drug Analysis. Available at:[Link]

  • Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine. Labor Staber. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Etilamfetamine Hydrochloride: Ensuring Safety, Compliance, and Scientific Integrity

The responsible management of chemical substances is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, the disposal of controlled substances li...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical substances is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, the disposal of controlled substances like etilamfetamine hydrochloride presents a unique set of challenges that intersect federal regulations, environmental protection, and personnel safety. This guide provides a detailed, step-by-step framework for the proper disposal of etilamfetamine hydrochloride, moving beyond mere procedural lists to explain the critical reasoning behind each step. Our objective is to provide a self-validating system for protocol development, ensuring that your disposal methods are safe, compliant, and scientifically sound.

Understanding the Regulatory Landscape: DEA and EPA Mandates

The disposal of etilamfetamine hydrochloride is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Understanding their distinct roles is critical for ensuring full compliance.

  • The Drug Enforcement Administration (DEA): As a controlled substance, etilamfetamine hydrochloride falls under the purview of the DEA. The central mandate from the DEA regarding disposal is that the substance must be rendered "non-retrievable."[1][2] This means it must be permanently altered in its chemical or physical state, making it unusable and unavailable for diversion.[2][3] The DEA does not prescribe a single method but rather the required outcome of non-retrievability.[2][3]

  • The Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] A pharmaceutical waste may be deemed hazardous if it appears on the EPA's P or U lists of commercial chemical products or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][6] Notably, similar amphetamine-like substances such as phentermine are classified as P-listed, indicating acute hazardousness.[6][7] Therefore, it is best practice to manage etilamfetamine hydrochloride as an acute hazardous waste. This classification means that even empty containers that once held the substance are considered hazardous waste unless properly triple-rinsed.[4]

A foundational principle that satisfies both agencies is the prohibition of drain disposal ("sewering") for pharmaceutical waste, a practice now banned by the EPA to prevent environmental contamination.[3][8]

Disposal Pathways: A Decision-Making Framework

The selection of a proper disposal method depends on institutional resources, the quantity of the substance, and state and local regulations. The following decision-making workflow, illustrated in the diagram below, outlines the primary compliant pathways.

G cluster_bulk Bulk Inventory Disposal cluster_trace Trace Residue Disposal start Etilamfetamine Hydrochloride for Disposal is_bulk Bulk Material (Inventory) or Trace Residue (Wastage)? start->is_bulk third_party_or_inhouse Use Third-Party Service or In-House Procedure? is_bulk->third_party_or_inhouse Bulk Inventory trace_disposal Collect in Designated RCRA Hazardous Waste Container is_bulk->trace_disposal Trace Residue reverse_distributor Engage DEA-Registered Reverse Distributor or Licensed Hazardous Waste Contractor third_party_or_inhouse->reverse_distributor Third-Party in_house In-House Chemical Deactivation (Advanced - See Protocol 2) third_party_or_inhouse->in_house In-House documentation Maintain Meticulous Records (Disposal Logs, Manifests) reverse_distributor->documentation Requires Manifests & DEA Form 41 final_disposal Dispose of as Hazardous Waste via Licensed Contractor in_house->final_disposal Followed by... final_disposal->documentation trace_disposal->final_disposal

Caption: Decision workflow for the compliant disposal of etilamfetamine hydrochloride.

Protocol 1: Standard Disposal via Licensed Contractor

This is the most common and recommended pathway for research laboratories, as it transfers the final destruction and documentation responsibilities to a specialized, licensed entity.

Objective: To compliantly transfer etilamfetamine hydrochloride waste to a DEA-registered reverse distributor or a licensed hazardous waste disposal company.

Methodology:

  • Segregation and Containment:

    • Do not mix etilamfetamine hydrochloride waste with other chemical or biological waste streams.

    • Designate a specific, sealed, and clearly labeled waste container for all materials contaminated with the substance, including stock vials, contaminated personal protective equipment (PPE), and weighing papers.

    • The label must clearly state "Hazardous Waste," list the chemical name "Etilamfetamine Hydrochloride," and indicate its P-listed characteristics.

  • Engage a Licensed Contractor:

    • Contact your institution's Environmental Health & Safety (EHS) department. They will have established contracts with approved vendors.

    • You will need to engage either a DEA-registered reverse distributor (for controlled substances) or a licensed hazardous waste management company that is permitted to handle controlled substances.[9]

  • Documentation (The "Cradle-to-Grave" Principle):

    • All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest.[10] This document tracks the waste from your laboratory (the generator) to its final disposal site.[11]

    • For the destruction of a controlled substance inventory, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. Your EHS office or the contractor will guide this process.

    • Maintain copies of all manifests and disposal records for a minimum of three years, though institutional policies may require longer retention.[5]

  • Scheduled Pickup:

    • Arrange for the scheduled pickup of the waste by the licensed contractor. Ensure the waste is stored in a secure, designated area pending collection.

Protocol 2: In-Lab Chemical Deactivation (Advanced)

For laboratories with appropriate engineering controls and analytical capabilities, chemical deactivation can be an effective method to meet the DEA's "non-retrievable" standard prior to final disposal. This protocol is based on research demonstrating the efficacy of oxidative processes for degrading amphetamine-type stimulants.[12][13]

Causality: The principle behind this protocol is to use a strong oxidizing agent to break down the etilamfetamine molecule, transforming it into non-controlled, non-psychoactive degradation products. Sodium hypochlorite (bleach) is a readily available and highly effective oxidant for this purpose.[12][13]

Objective: To chemically degrade etilamfetamine hydrochloride into non-controlled substances using sodium hypochlorite.

Materials:

  • Etilamfetamine hydrochloride waste

  • Sodium hypochlorite solution (household bleach, typically 5-8.25%)

  • Stir plate and magnetic stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker)

  • pH indicator strips or pH meter

  • Sodium bisulfite or sodium thiosulfate (for quenching)

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., nitrile)

Methodology (to be performed in a certified chemical fume hood):

  • Preparation:

    • If the etilamfetamine hydrochloride is in solid form, dissolve it in water to create a solution.

    • Place the solution in a beaker on a stir plate within the fume hood and begin gentle stirring.

  • Oxidation Reaction:

    • Slowly add an excess of sodium hypochlorite solution to the stirring etilamfetamine solution. A general rule is to add at least a 10-fold molar excess of the active chlorine to the amount of amphetamine.

    • Allow the reaction to proceed at room temperature with continuous stirring for a minimum of 72 hours to ensure complete degradation. Studies on related amphetamines show high degradation efficiency under these conditions.[12][13]

  • Quenching Excess Oxidant:

    • After the reaction period, test for the presence of excess oxidant using potassium iodide-starch paper (optional but recommended).

    • Carefully add a quenching agent such as sodium bisulfite or sodium thiosulfate solution dropwise until the excess oxidant is neutralized.

  • Neutralization:

    • Check the pH of the final solution. It will likely be basic.

    • Neutralize the solution to a pH between 6 and 8 by slowly adding a weak acid, such as dilute hydrochloric acid.[14]

  • Verification (Optional but Recommended for Validation):

    • If the laboratory has the capability (e.g., GC-MS or LC-MS), an analysis should be performed on the final solution to confirm the absence of the parent compound, thereby validating the destruction process. Research has shown that the major transformation products are not controlled substances.[12][13]

  • Final Disposal:

    • Even after successful deactivation, the resulting liquid mixture must be disposed of as hazardous chemical waste. It cannot be poured down the drain.

    • Transfer the neutralized solution to a designated hazardous waste container, label it appropriately (e.g., "Treated Etilamfetamine Hydrochloride solution, neutralized"), and dispose of it through your institution's hazardous waste program as described in Protocol 1.

Data Summary: Efficacy of Chemical Oxidants on Amphetamine-Type Stimulants

The following table summarizes data from scientific literature on the degradation of amphetamines, providing the basis for selecting an appropriate deactivation agent.[12][13]

Oxidizing AgentTarget Compound(s)Degradation Efficiency (after 72h)Key Insights
Ozone Methamphetamine, Amphetamine, MDMA, MDA86-100%Highly effective but requires specialized equipment (ozonator).
Sodium Hypochlorite Methamphetamine, AmphetamineHighly EffectiveReadily available, cost-effective, and demonstrates high degradation efficiency.
Trichloroisocyanuric Acid MDMA, MDAParticularly EffectiveA solid chlorine source, also highly effective for degradation.

Conclusion and Best Practices

The proper disposal of etilamfetamine hydrochloride is a non-negotiable aspect of laboratory management that requires adherence to both DEA and EPA regulations.

  • Always Prioritize Third-Party Disposal: For the vast majority of laboratories, using a licensed hazardous waste contractor or reverse distributor is the most secure and straightforward method of compliance.

  • Consult Your EHS Office: Your institution's Environmental Health & Safety department is your primary resource for guidance on approved procedures and licensed vendors.

  • Maintain Impeccable Records: The "cradle-to-grave" responsibility for hazardous waste means that documentation is as important as the physical disposal itself.

  • Never Dispose Down the Drain: This practice is illegal and environmentally harmful.

  • Treat All Contaminated Materials as Hazardous: All items that come into contact with etilamfetamine hydrochloride, including PPE and disposable labware, must be disposed of as hazardous waste.

By integrating these protocols and principles into your laboratory's standard operating procedures, you can ensure that the disposal of etilamfetamine hydrochloride is handled with the highest degree of safety, integrity, and regulatory compliance.

References

  • Belmont, K. L., et al. (2025, November 17). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed.
  • Practice Greenhealth. Best practices for disposal of controlled substances.
  • MCF Environmental. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • Rx Destroyer. DEA Pharmaceutical Disposal Regulations - 21 CFR Compliance.
  • Belmont, K. L., et al. (2026, January 14). Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet: N-Ethylamphetamine (hydrochloride).
  • Federal Register. (2014, September 9). Disposal of Controlled Substances.
  • Drug Enforcement Administration. (2023, June 13). Disposal of Controlled Substance Prescriptions that are Abandoned by Patients at a Practitioner's Registered Location.
  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
  • MCF Environmental. (2021, May 12). DEA Controlled Substance Disposal: How to Achieve Compliance.
  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: (+)-Methamphetamine hydrochloride.
  • Red Stag. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations.
  • Pharma Logistics. Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

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